The synthesis of N,N'-bis(2,6-Dimethylphenyl)-1,4-piperazinediacetamide typically involves multi-step organic reactions. The following general steps outline a common synthetic route:
The synthesis can be optimized by adjusting parameters such as temperature, solvent choice, and reaction time to maximize yield and purity.
The molecular structure of N,N'-bis(2,6-Dimethylphenyl)-1,4-piperazinediacetamide features:
N,N'-bis(2,6-Dimethylphenyl)-1,4-piperazinediacetamide can participate in various chemical reactions:
These reactions are significant for modifying the compound's structure for enhanced biological activity or specificity .
These mechanisms contribute to its potential utility in treating cardiovascular conditions by improving myocardial efficiency and reducing ischemic damage .
The compound should be stored at controlled temperatures (typically +5°C) to maintain stability and prevent degradation over time .
N,N'-bis(2,6-Dimethylphenyl)-1,4-piperazinediacetamide has several scientific applications:
N,N'-bis(2,6-Dimethylphenyl)-1,4-piperazinediacetamide is a symmetrically substituted piperazine derivative with the molecular formula C₂₄H₃₂N₄O₂ and a molecular weight of 408.54 g/mol [1] [5] [7]. This crystalline solid exhibits a white to off-white appearance and decomposes above 260°C [1]. Its structure features a central piperazine ring where both nitrogen atoms are linked via acetamide bridges to 2,6-dimethylphenyl groups, creating a dimeric configuration [5] [7].
Table 1: Fundamental Chemical Identifiers
Property | Value |
---|---|
CAS Registry Number | 380204-72-8 |
Molecular Formula | C₂₄H₃₂N₄O₂ |
Molecular Weight | 408.54 g/mol |
Systematic IUPAC Name | 2-[4-[2-(2,6-Dimethylanilino)-2-oxoethyl]piperazin-1-yl]-N-(2,6-dimethylphenyl)acetamide |
XLogP3 | 3.2 (predicted) |
Hydrogen Bond Donor Count | 2 |
Hydrogen Bond Acceptor Count | 4 |
The compound is recognized by numerous synonyms in pharmaceutical and chemical databases, reflecting its role as a process impurity and analytical reference standard. Key aliases include Ranolazine Related Compound D, Ranolazine Amide Dimer, and Ranolazine Impurity K [1] [7]. Its SMILES notation (Cc1cccc(C)c1NC(=O)CN2CCN(CC(=O)Nc3c(C)cccc3C)CC2) and InChIKey (QEVHUWCUQSSQKI-UHFFFAOYSA-N) provide machine-readable representations of its structure [5] [7].
Table 2: Common Alternative Names
Synonym | Context |
---|---|
Ranolazine USP Related Compound D | Pharmacopeial designation |
2,2'-(Piperazine-1,4-diyl)bis[N-(2,6-dimethylphenyl)acetamide] | Chemical nomenclature variant |
Ranolazine Amide Dimer | Synthetic chemistry context |
1,4-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide | Abbreviated nomenclature |
Piperazine scaffolds emerged as privileged structures in drug discovery during the late 20th century due to their favorable pharmacokinetic properties and structural adaptability [4]. The specific compound N,N'-bis(2,6-Dimethylphenyl)-1,4-piperazinediacetamide gained significance in the early 2000s as a characterized impurity in ranolazine synthesis—an antianginal medication approved by the United States Food and Drug Administration in 2006 [4] [7]. This period coincided with heightened regulatory emphasis on impurity profiling (e.g., International Council for Harmonisation Q3A guidelines), driving pharmaceutical manufacturers to systematically identify synthetic byproducts [4].
The compound’s historical relevance stems from its dual role: as an unavoidable side product during piperazine alkylation in ranolazine manufacture, and as a reference marker for quality control in finished drug products [5] [7]. Its structural symmetry and crystallization stability facilitated isolation and characterization efforts, making it a well-documented model for piperazine dimer impurities in regulatory submissions [1] [4].
N,N'-bis(2,6-Dimethylphenyl)-1,4-piperazinediacetamide serves as both a deliberate synthetic building block and an unintended process impurity. Its primary significance lies in ranolazine production, where it forms via dimerization during the coupling of 1-(2,6-dimethylphenyl)piperazine with chloroacetyl chloride [6] [7]. This side reaction exemplifies the competing pathways in nucleophilic substitutions of piperazine derivatives, where excess reagents or temperature fluctuations promote bis-amide formation [7].
Table 3: Synthetic Pathways and Roles
Function | Mechanism | Application Context |
---|---|---|
Synthetic Intermediate | Nucleophilic substitution of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide with chloroacetamide | Targeted synthesis of ranolazine analogs |
Process-Related Impurity | Dimerization during monoalkylation of piperazine ring | Ranolazine manufacturing |
Deuterated Analog Synthesis | Hydrogen-deuterium exchange (CAS 2751283-52-8) | Mass spectrometry internal standards [9] |
The compound’s utility extends to analytical chemistry as a certified reference material (e.g., TRC-D477030-250MG and MM1320.03-0025) for quantifying ranolazine impurities in drug substances and products [5] [7]. Recent applications include deuterated forms (C₂₄H₂₄D₈N₄O₂) that serve as internal standards in liquid chromatography-mass spectrometry, enhancing pharmacokinetic studies of ranolazine and related piperazine therapeutics [9]. The piperazine core’s versatility in drug design—exemplified by its presence in kinase inhibitors and receptor modulators—further underscores the broader relevance of such dimers in pharmaceutical process chemistry [4].
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: